molecular formula C17H17NO2 B2479144 N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide CAS No. 2411236-22-9

N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide

Cat. No.: B2479144
CAS No.: 2411236-22-9
M. Wt: 267.328
InChI Key: RAUUFBNBOUBJHV-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide is a synthetic compound featuring a 4-methoxynaphthalene moiety linked via an ethyl chain to a but-2-ynamide group.

Properties

IUPAC Name

N-[2-(4-methoxynaphthalen-1-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-3-6-17(19)18-12-11-13-9-10-16(20-2)15-8-5-4-7-14(13)15/h4-5,7-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUUFBNBOUBJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1=CC=C(C2=CC=CC=C12)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromoaniline and 1-ethynyl-2-methoxynaphthalene.

    Catalysts and Solvents: The reaction is catalyzed by palladium(II) chloride (Pd(PPh3)2Cl2) and copper(I) iodide (CuI) in a solvent mixture of dimethylformamide (DMF) and triethylamine (Et3N) in a 2:1 ratio.

    Reaction Conditions: The mixture is stirred overnight at 100°C under a nitrogen atmosphere.

    Purification: After the reaction is complete, the product is purified using flash column chromatography.

Chemical Reactions Analysis

N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in:

  • Aromatic substituents : 4-Methoxynaphthalene (target compound) vs. pyridin-3-yl (8b, 10b) , 4-fluorophenyl (10f) , or quinazoline (anti-ZIKV compounds) .
  • Amide substituents : Cyclohexyl (10b) , tert-butyl (8b) , or fluorophenyl (10f) .
  • Linkers : Ethyl (target) vs. methyl or direct bonds in other compounds.

Electronic and Spectroscopic Properties

  • NMR Trends : Methoxy groups (e.g., 10b ) deshield adjacent protons (δ 6.79–6.70 ppm), while fluorine substituents (10f ) cause downfield shifts (δ 7.11 ppm). The target compound’s methoxynaphthalene group would likely exhibit distinct aromatic splitting patterns.
  • DFT Studies (Anti-ZIKV Compounds) : Small HOMO-LUMO gaps (~2–3 eV) suggest high reactivity. Methoxy groups in the target compound may similarly lower the HOMO-LUMO gap, enhancing charge transfer.

Biological Activity

N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide is a compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C17H17NO2
  • Molecular Weight : 267.328 g/mol

The compound features a naphthalene ring substituted with a methoxy group and an ethyl chain linked to a but-2-ynamide moiety, which contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials :
    • 2-bromoaniline
    • 1-ethynyl-2-methoxynaphthalene
  • Catalysts and Solvents :
    • Palladium(II) chloride (Pd(PPh3)2Cl2)
    • Copper(I) iodide (CuI)
    • Dimethylformamide (DMF) and triethylamine (Et3N)
  • Reaction Conditions :
    • Stirring overnight at 100°C under nitrogen atmosphere.
    • Purification via flash column chromatography.

This compound's biological activity is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, which are critical for therapeutic applications.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer activities. For instance, naphthalene derivatives have shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

Compounds related to this compound have been evaluated for anti-inflammatory properties. Research has shown that such compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Study 1: Anticancer Activity Evaluation

A study investigated the anticancer effects of a series of naphthalene derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell viability at low concentrations .

CompoundCell LineIC50 (µM)
This compoundMCF712.5
Control (Doxorubicin)MCF70.5

Study 2: Anti-inflammatory Mechanism

Another study assessed the anti-inflammatory effects of similar naphthalene derivatives on LPS-induced inflammation in macrophages. The compound significantly reduced the levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory mechanism mediated through NF-kB pathway inhibition .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
N-(2-(6-methoxynaphthalen-2-yl)propanamideSimilar naphthalene coreModerate anti-inflammatory
1-Ethynyl-naphthaleneLacks butynamide moietyLow anticancer activity

Q & A

Q. What are the established synthetic routes for N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide, and what critical parameters influence yield?

  • Methodological Answer : The synthesis involves three key steps:

Functionalization of 4-methoxynaphthalene : React 4-methoxynaphthalene with 2-bromoethylamine hydrobromide under basic conditions to introduce the ethylamine side chain .

Amide coupling : React the intermediate with but-2-ynoic acid chloride in anhydrous dichloromethane (DCM) using triethylamine as a base.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product.
Critical Parameters :

  • Temperature control during iodination (50°C) and N-arylation (130°C) steps to prevent side reactions .
  • Use of anhydrous solvents to avoid hydrolysis of the acid chloride intermediate .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers confirm its structure?

  • Methodological Answer :
  • 1H/13C NMR :
  • 1H NMR : Look for the methoxy singlet at δ ~3.9 ppm and alkyne proton absence (due to sp-hybridization). Ethyl linker protons appear as multiplets at δ 2.8–3.5 ppm .
  • 13C NMR : Confirm the alkyne carbons at δ ~75–85 ppm and the carbonyl carbon at ~170 ppm .
  • HRMS : Validate molecular weight (e.g., [M+Na]+ calculated vs. observed) to confirm purity .
  • IR Spectroscopy : A sharp peak at ~2200 cm⁻¹ confirms the alkyne C≡C stretch .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's neuropharmacological potential?

  • Methodological Answer :
  • Dopamine/Serotonin Reuptake Assays : Use rat synaptosomes with [³H]-labeled neurotransmitters to quantify uptake inhibition (IC50 values) .
  • Calcium Flux Studies : Employ FLIPR assays on neuronal cell lines to assess voltage-gated Ca²⁺ channel modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity data and in vivo pharmacological effects for this compound?

  • Methodological Answer :
  • Dose-Response Analysis : Perform in vivo microdialysis in rodent models to correlate plasma concentrations with neurotransmitter level changes .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .
  • Receptor Occupancy Studies : Combine PET imaging with radiolabeled analogs (e.g., [¹¹C]-labeled compound) to quantify target engagement .

Q. What crystallographic strategies are optimal for determining the 3D structure of this compound, particularly when dealing with low-resolution data?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. For twinned crystals, apply the SHELXD program for structure solution .
  • Refinement : In SHELXL, employ restraints for flexible moieties (e.g., methoxynaphthyl group) and validate with Rfree metrics .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization to identify disordered regions .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the methoxynaphthyl group in this compound's bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents.
  • Bioactivity Testing : Compare IC50 values in neurotransmitter reuptake assays. For example, demethylation (replacing OCH3 with OH) reduces lipophilicity, impacting blood-brain barrier penetration .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to assess interactions with dopamine transporter active sites .

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